VU0486846

Descripción

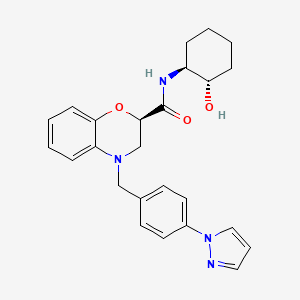

Structure

3D Structure

Propiedades

Número CAS |

1788055-11-7 |

|---|---|

Fórmula molecular |

C25H28N4O3 |

Peso molecular |

432.5 g/mol |

Nombre IUPAC |

(2R)-N-[(1S,2S)-2-hydroxycyclohexyl]-4-[(4-pyrazol-1-ylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |

InChI |

InChI=1S/C25H28N4O3/c30-22-8-3-1-6-20(22)27-25(31)24-17-28(21-7-2-4-9-23(21)32-24)16-18-10-12-19(13-11-18)29-15-5-14-26-29/h2,4-5,7,9-15,20,22,24,30H,1,3,6,8,16-17H2,(H,27,31)/t20-,22-,24+/m0/s1 |

Clave InChI |

LZCHTDQRMCSDSE-ODGPQVTHSA-N |

SMILES isomérico |

C1CC[C@@H]([C@H](C1)NC(=O)[C@H]2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |

SMILES canónico |

C1CCC(C(C1)NC(=O)C2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

VU-0486846; VU 0486846; VU0486846 |

Origen del producto |

United States |

Foundational & Exploratory

VU0486846 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of VU0486846

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Unlike previous M1-targeting compounds known as "ago-PAMs," this compound exhibits minimal intrinsic agonist activity, particularly in native tissue systems. This unique pharmacological profile allows it to enhance cognitive function without inducing the adverse cholinergic effects associated with excessive M1 receptor activation. This document provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its interaction with cellular signaling pathways.

Core Mechanism of Action: Positive Allosteric Modulation of the M1 Receptor

The primary mechanism of action of this compound is the potentiation of the endogenous neurotransmitter acetylcholine (ACh) at the M1 muscarinic receptor.[1][2][3] It binds to a topographically distinct allosteric site on the M1 receptor, separate from the orthosteric site where ACh binds.[1][2][3][4] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of ACh.[4]

A critical feature of this compound is its "pure-PAM" activity in native tissues, meaning it has little to no direct agonist activity and is dependent on the presence of an orthosteric agonist like ACh to exert its effects.[1][3] This contrasts with M1 "ago-PAMs," which can directly activate the receptor, leading to overstimulation and associated side effects like seizures and cognitive impairment.[1][2][3] this compound does not significantly interact with the orthosteric binding site and shows no negative cooperativity with orthosteric antagonists like [³H]-N-methylscopolamine ([³H]-NMS).[1][2][3]

Signaling Pathway

Activation of the M1 receptor, a G-protein coupled receptor (GPCR), initiates the Gq/11 signaling cascade.[5] this compound enhances this ACh-mediated pathway. Upon ACh binding and potentiation by this compound, the Gq/11 protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ is a key measurable output in functional assays.

Caption: M1 receptor signaling pathway enhanced by this compound.

Quantitative Pharmacology

The pharmacological activity of this compound has been characterized across various in vitro models. Its potency as a PAM and its weak partial agonist activity are dependent on the level of M1 receptor expression (receptor reserve).[1]

Table 1: In Vitro Potency and Efficacy of this compound as an M1 PAM

| Cell Line / Species | M1 Expression Level | PAM Potency (EC₅₀) | PAM Efficacy (% ACh Max) |

| Human M1 | High | 0.31 µM (310 nM) | 85 ± 2% |

| Rat M1 | High | 0.25 µM (250 nM) | 83 ± 1% |

| Dog M1 | Low | 0.38 µM (380 nM) | 78 ± 1% |

| Data sourced from reference[1]. PAM activity was measured in the presence of an EC₂₀ concentration of acetylcholine. |

Table 2: In Vitro Agonist Activity of this compound

| Cell Line / Species | M1 Expression Level | Agonist Potency (EC₅₀) | Agonist Efficacy (% ACh Max) |

| Human M1 | High | 4.5 µM | 29 ± 6% |

| Rat M1 | High | 5.6 µM | 26 ± 6% |

| Dog M1 | Low | > 10 µM | 18 ± 0.2% |

| Data sourced from reference[1]. The minimal agonist activity in low-expression cell lines is more indicative of the compound's behavior in native tissues. |

Table 3: Muscarinic Receptor Subtype Selectivity

| Receptor Subtype | Activity |

| M1 | Active as PAM (EC₅₀ = 308 nM, human) |

| M2 | Inactive |

| M3 | Inactive |

| M4 | Inactive |

| M5 | Inactive |

| Data sourced from reference[1]. This compound is highly selective for the M1 receptor subtype. |

Experimental Protocols & Methodologies

In Vitro Functional Assays (Calcium Mobilization)

The potency and efficacy of this compound as both a PAM and a direct agonist were determined using calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing human, rat, or dog M1 receptors.

Protocol:

-

Cell Culture: CHO cells expressing the M1 receptor are cultured in standard media and plated into 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition:

-

Agonist Mode: this compound is added in a concentration-response format to measure direct activation of the receptor.

-

PAM Mode: An EC₂₀ concentration of acetylcholine is added to the cells, followed by the addition of this compound in a concentration-response format.

-

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a specialized instrument like the Functional Drug Screening System (FDSS).

-

Data Analysis: Concentration-response curves are generated using non-linear regression to determine EC₅₀ and maximal response values.

Caption: General workflow for in vitro calcium mobilization assays.

Radioligand Binding Assays

To confirm that this compound does not bind to the orthosteric site, competition binding assays were performed against the non-selective muscarinic antagonist [³H]-NMS.

Protocol:

-

Membrane Preparation: Membranes are prepared from CHO cells expressing the human M1 receptor.

-

Incubation: Membranes are incubated with a fixed concentration of [³H]-NMS in the presence of increasing concentrations of either this compound or a known orthosteric competitor (e.g., atropine).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound [³H]-NMS is quantified by liquid scintillation counting.

-

Analysis: Data are analyzed to determine if this compound displaces the orthosteric radioligand. Results showed that this compound does not substantially inhibit [³H]-NMS binding up to 30 µM, confirming its allosteric binding site.[1]

In Vivo and Ex Vivo Electrophysiology

The functional consequences of this compound's mechanism were assessed in native brain tissue to evaluate its effects on neuronal activity.

Protocol (Prefrontal Cortex Slices):

-

Slice Preparation: Acute brain slices containing the medial prefrontal cortex (mPFC) are prepared from rodents.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in layer V following electrical stimulation of layer II/III.

-

Compound Application: Slices are perfused with this compound to assess its direct effects on synaptic transmission.

-

Results: Unlike ago-PAMs, this compound alone does not induce a significant change in fEPSPs, demonstrating its lack of agonist activity in a native system and preserving the activity-dependent nature of cholinergic modulation.[1] However, it robustly potentiates the effects of muscarinic agonists like carbachol (B1668302) (CCh) or oxotremorine-M (OxoM) to induce long-term depression (LTD), a form of synaptic plasticity.[1]

Disease-Modifying Mechanisms in Alzheimer's Models

In preclinical models of Alzheimer's disease (AD), the mechanism of this compound extends beyond simple symptomatic cognitive enhancement. Studies in APPswe/PSEN1ΔE9 mice have shown that chronic administration of this compound can:

-

Shift Amyloid Precursor Protein (APP) Processing: It promotes the non-amyloidogenic cleavage pathway of APP by enhancing the expression of α-secretase (ADAM10) while reducing the expression of β-secretase (BACE1).[6]

-

Reduce Aβ Pathology: This shift in APP processing leads to a significant reduction in neurotoxic β-amyloid (Aβ) oligomers and plaques in the hippocampus.[6]

-

Ameliorate Neuroinflammation: this compound has been shown to reduce the activation of neuroglia (astrocytes and microglia), which are key drivers of the neuroinflammatory response in AD.[7]

-

Improve Autophagy: In male AD mouse models, this compound ameliorates impaired autophagy signaling in the hippocampus.[8]

These findings suggest that positive allosteric modulation of the M1 receptor by this compound can be a viable disease-modifying strategy.[6]

Conclusion

This compound operates via a highly selective, positive allosteric modulation of the M1 muscarinic receptor. Its key mechanistic feature is the potentiation of endogenous acetylcholine signaling without significant direct receptor agonism, which distinguishes it from earlier M1 modulators. This "pure-PAM" profile allows for robust pro-cognitive effects in vivo without the cholinergic adverse effects that have hindered previous drug development efforts. Furthermore, its ability to favorably modulate APP processing and reduce neuroinflammation provides a strong rationale for its investigation as a disease-modifying therapy for neurodegenerative disorders like Alzheimer's disease.

References

- 1. A Novel M1 PAM this compound Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Novel M1 PAM this compound Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator this compound reduces neurogliosis in female Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positive allosteric modulation of M1 mAChRs with this compound reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0486846: A Selective M1 Positive Allosteric Modulator for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0486846 is a novel, highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed as a potential therapeutic for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia, this compound offers a differentiated pharmacological profile compared to earlier M1 modulators. Unlike previous M1 ago-PAMs, which exhibited intrinsic agonist activity leading to adverse cholinergic effects and seizure liability, this compound demonstrates robust pro-cognitive efficacy in preclinical models without these dose-limiting toxicities.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols, and key signaling pathways.

Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The data consistently demonstrate its potency and selectivity as an M1 PAM with a favorable safety profile.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed in cell lines expressing human and rat M1 receptors. These studies have quantified its potency as a PAM and its limited activity as a direct agonist.

| Parameter | Human M1 Cell Line | Rat M1 Cell Line |

| PAM Activity (EC50) | 0.31 µM | 0.25 µM |

| % ACh Max (PAM) | 85 ± 2% | 83 ± 1% |

| Agonist Activity (EC50) | 4.5 µM | 5.6 µM |

| % ACh Max (Agonist) | 29 ± 6% | 26 ± 6% |

| Table 1: In Vitro Potency and Efficacy of this compound.[3] |

In Vivo Pharmacology

In vivo studies have established the efficacy of this compound in rodent models of cognition. The compound has shown to enhance memory and reverse cognitive deficits induced by antipsychotic medication.

| Preclinical Model | Species | Dosing | Outcome |

| Novel Object Recognition (NOR) | Rat | 3 mg/kg, i.p. | Minimum effective dose to enhance recognition memory.[1] |

| Risperidone-Induced Cognitive Deficit | Rat | 10 mg/kg, i.p. | Reversed deficits in contextual fear conditioning.[1] |

| Table 2: In Vivo Efficacy of this compound in Cognitive Models. |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). Upon binding of the endogenous ligand acetylcholine (ACh), the M1 receptor activates a signaling cascade that is crucial for neuronal excitability and synaptic plasticity. This compound binds to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of ACh. This potentiation of the ACh signal leads to a more robust activation of downstream signaling pathways.

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of compounds at the M1 receptor by measuring changes in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR). Test compounds, including this compound and a reference agonist, are added to the wells at various concentrations.

-

Signal Detection: The fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

-

Data Analysis: The change in fluorescence is used to calculate the concentration-response curves and determine the EC50 values for agonist and PAM activities. For PAM activity, this compound is added in the presence of an EC20 concentration of acetylcholine.

References

Introduction: The M1 Muscarinic Receptor as a Therapeutic Target in Alzheimer's Disease

An In-depth Technical Guide to VU0486846 for Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the pathological hallmarks of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[1][2] A key neurotransmitter system implicated in the cognitive deficits of AD is the cholinergic system.[3] Consequently, acetylcholinesterase inhibitors (AChEIs) which increase the availability of acetylcholine (B1216132) (ACh), represent a primary symptomatic treatment.[3] However, their efficacy is often limited by dose-limiting adverse effects due to the non-specific activation of cholinergic receptors throughout the body.[3][4]

The M1 muscarinic acetylcholine receptor (M1 mAChR), a Gq-coupled receptor, is highly expressed in the hippocampus and cortex—brain regions critical for learning and memory.[5][6] Its expression levels remain relatively preserved in the AD brain, making it an attractive therapeutic target.[7] Selective activation of the M1 receptor is hypothesized to not only provide symptomatic cognitive improvement but also offer disease-modifying benefits by modulating the processing of amyloid precursor protein (APP).[6][8][9]

Directly targeting the highly conserved orthosteric binding site of the M1 receptor with agonists has been challenging due to a lack of subtype selectivity, leading to cholinergic side effects.[1][8] This has shifted focus to positive allosteric modulators (PAMs), which bind to a distinct, less-conserved allosteric site.[3] PAMs enhance the receptor's response to the endogenous agonist, acetylcholine, offering greater spatial and temporal precision of action.[3] However, some M1 PAMs also exhibit intrinsic agonist activity (termed "ago-PAMs"), which can lead to excessive M1 activation, resulting in adverse effects like seizures and cognitive impairment.[10][11][12]

This compound has emerged as a novel, highly selective M1 PAM that is largely devoid of the intrinsic agonist activity seen in other M1 modulators.[10][11] This profile suggests it may offer a wider therapeutic window, providing pro-cognitive benefits without the adverse effects associated with excessive M1 activation.[10][11] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy in AD models, and the experimental methodologies used in its evaluation.

Pharmacological Profile of this compound

This compound is a potent and highly selective M1 PAM.[10] Its key characteristic is the lack of significant agonist activity in native systems, distinguishing it from "ago-PAMs" like MK-7622 and PF-06764427.[10][11]

Mechanism of Action

This compound binds to an allosteric site on the M1 receptor, increasing the receptor's affinity and/or efficacy for acetylcholine.[3] This potentiation is dependent on the presence of the endogenous agonist. In cell lines with high receptor expression, this compound shows weak partial agonist activity.[10][11] However, in native brain tissue, such as the prefrontal cortex (PFC), it is devoid of direct agonist actions.[10][11] This "pure-PAM" profile in a physiological context is thought to be critical for its favorable safety profile.[10] Unlike some ago-PAMs, it does not interact with the orthosteric antagonist binding site.[10][11]

In Vitro Potency and Selectivity

This compound demonstrates submicromolar potency as an M1 PAM. Its potency is dependent on the concentration of acetylcholine, a characteristic feature of PAMs.[10] The compound is highly selective for the human and rat M1 receptor over the M2-M5 subtypes.[10]

Table 1: In Vitro Potency of this compound [10]

| Receptor/Assay Condition | Species | EC50 (μM) | Agonist Activity (% ACh Max) |

| M1 PAM (High Expression Cell Line) | Human | 0.31 | 85 ± 2% |

| M1 Agonism (High Expression Cell Line) | Human | 4.5 | 29 ± 6% |

| M1 PAM (High Expression Cell Line) | Rat | 0.25 | 83 ± 1% |

| M1 Agonism (High Expression Cell Line) | Rat | 5.6 | 26 ± 6% |

| M1 PAM (with ~EC₉ ACh) | N/A | 0.43 | 84 ± 2% |

| M1 PAM (with ~EC₇₀ ACh) | N/A | 0.068 | 90 ± 1% |

Preclinical Efficacy in Alzheimer's Disease Models

This compound has been evaluated in the APPswe/PSEN1ΔE9 (APP/PS1) transgenic mouse model, which recapitulates key aspects of AD pathology, including Aβ plaque deposition and cognitive deficits.[1][8][13]

Cognitive Enhancement

Treatment with this compound has been shown to reverse cognitive deficits in both male and female APP/PS1 mice.[1][8] Efficacy was demonstrated in two standard behavioral paradigms:

-

Novel Object Recognition (NOR): This task assesses recognition memory. This compound-treated APP/PS1 mice showed improved discrimination between novel and familiar objects.[1][8]

-

Morris Water Maze (MWM): This task evaluates spatial learning and memory. This compound-treated APP/PS1 mice exhibited improved performance in locating the hidden platform.[1][8]

In addition to reversing disease-related deficits, this compound also reversed cognitive deficits induced by the atypical antipsychotic risperidone, highlighting its robust pro-cognitive effects.[10][11]

Effects on Amyloid-β and Tau Pathology

This compound has demonstrated disease-modifying potential by directly impacting Aβ pathology in female APP/PS1 mice.[8]

-

Reduced Aβ Burden: Chronic treatment led to a significant reduction in both Aβ oligomers and plaques in the hippocampus.[8]

-

Modulation of APP Processing: The reduction in Aβ is attributed to a shift in APP processing from the amyloidogenic to the non-amyloidogenic pathway. This compound treatment decreased the expression of β-secretase 1 (BACE1), the key enzyme in the amyloidogenic pathway, while increasing the expression of the α-secretase ADAM10, which drives non-amyloidogenic processing.[8]

Interestingly, in male APP/PS1 mice, cognitive benefits were observed without a significant change in hippocampal Aβ oligomer or plaque burden, suggesting that this compound may exert its pro-cognitive effects through Aβ-independent mechanisms as well, potentially differing by sex.[1]

Anti-Neuroinflammatory Effects

Neuroinflammation, driven by microglia and astrocytes surrounding Aβ plaques, is a critical component of AD pathology.[2][13] In female APP/PS1 mice, this compound treatment significantly reduced neurogliosis.[13]

-

It decreased the presence of Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus.[13]

-

It also limited the recruitment of these inflammatory cells to the remaining Aβ plaques.[13]

Pharmacokinetics and Safety Profile

An ideal CNS drug requires good brain penetration and a favorable safety profile. This compound has been optimized for these properties.

Drug Metabolism and Pharmacokinetics (DMPK)

In vitro and in vivo studies predict this compound to be a low to moderately cleared compound with good CNS penetration.[7][10]

Table 2: In Vitro DMPK Profile of this compound [10]

| Parameter | Human | Rat | Cynomolgus Monkey |

| Hepatic Clearance (CLhep, mL/min/kg) | 11.1 | 23 | 43 |

| Fraction Unbound in Plasma (fu) | 0.12 | 0.11 | 0.016 |

| Fraction Unbound in Brain (fu) | N/A | 0.03 | N/A |

Safety and Tolerability

A key advantage of this compound is its superior safety profile compared to M1 ago-PAMs.[10]

-

Lack of Cholinergic Side Effects: In a Modified Irwin toxicology screen in mice, this compound did not produce any observable cholinergic adverse events up to a high dose (100 mg/kg, i.p.), even at brain exposures significantly exceeding the in vitro EC50.[10]

-

No Seizure Liability: Unlike ago-PAMs such as MK-7622, which induce severe behavioral convulsions, this compound was devoid of seizure liability in mice at high doses.[10][12] This lack of agonist activity in native brain tissue is believed to prevent the overactivation of M1 receptors that leads to seizures.[10]

Signaling Pathways and Core Mechanisms

The therapeutic effects of this compound can be understood through its influence on key signaling pathways implicated in AD.

References

- 1. Positive allosteric modulation of M1 mAChRs with this compound reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Targeting Selective Activation of M1 for the Treatment of Alzheimer’s Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel M1 PAM this compound Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel M1 PAM this compound Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator this compound reduces neurogliosis in female Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0486846 in Schizophrenia Cognitive Deficit Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need.[1] One promising therapeutic strategy involves the selective activation of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), which is highly expressed in brain regions critical for learning and memory.[1][2] Direct agonists of the M1 receptor, however, have been hampered by dose-limiting cholinergic side effects due to a lack of subtype selectivity.[3] Positive allosteric modulators (PAMs) offer a more refined approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby offering greater spatial and temporal precision of action.

This technical guide focuses on VU0486846 , a novel, potent, and highly selective M1 PAM, as a promising agent for treating cognitive deficits associated with schizophrenia.[3][4][5] A key feature of this compound is its low intrinsic agonist activity, which distinguishes it from earlier M1 PAMs that exhibited excessive receptor activation, leading to adverse effects such as seizures.[2][3][5] This document provides a comprehensive overview of the preclinical data on this compound, including its pharmacological profile, efficacy in rodent models of cognitive dysfunction relevant to schizophrenia, and detailed experimental methodologies.

Pharmacological Profile of this compound

This compound is characterized by its high selectivity for the M1 receptor and its distinct profile as a PAM with weak partial agonist activity, particularly in systems with high receptor expression. This profile is thought to contribute to its robust pro-cognitive effects without the adverse events associated with strong M1 agonism.

In Vitro Pharmacology

The in vitro characteristics of this compound have been assessed in various cell lines expressing muscarinic receptors. The data consistently demonstrate its potency and selectivity as an M1 PAM.

| Parameter | Human M1 Receptor | Rat M1 Receptor | Selectivity vs. M2-M5 | Reference |

| PAM Potency (EC50) | 0.31 µM | 0.25 µM | Highly Selective | [6] |

| % ACh Max Effect | 85 ± 2% | 83 ± 1% | N/A | [6] |

| Agonist Activity (EC50) | 4.5 µM | 5.6 µM | N/A | [6] |

| % ACh Max Agonism | 29 ± 6% | 26 ± 6% | N/A | [6] |

Table 1: In Vitro Potency and Agonist Activity of this compound. Data are presented as mean ± SEM. These findings highlight the compound's robust potentiation of the M1 receptor with only weak direct activation.

Further screening against a panel of 68 other G-protein coupled receptors (GPCRs), ion channels, and transporters revealed no significant off-target activity at concentrations up to 10 µM, underscoring its high selectivity.[6]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rats and cynomolgus monkeys, demonstrating good oral bioavailability and central nervous system (CNS) penetration.

| Species | Route | T1/2 (h) | CLp (mL/min/kg) | Vss (L/kg) | %F | Reference |

| Rat | IV | 1.2 | 89 | 1.8 | N/A | [6] |

| PO | - | - | - | 95.9 | [6] | |

| Cynomolgus Monkey | IV | 4.2 | 18 | 1 | N/A | [6] |

| PO | - | - | - | 37 | [6] |

Table 2: Pharmacokinetic Parameters of this compound. T1/2: half-life; CLp: plasma clearance; Vss: volume of distribution at steady state; %F: oral bioavailability. The compound shows favorable properties for in vivo studies.

Efficacy in Preclinical Models of Schizophrenia-Related Cognitive Deficits

This compound has demonstrated significant efficacy in rodent models that recapitulate cognitive deficits observed in schizophrenia. A key finding is its ability to reverse the cognitive impairments induced by the atypical antipsychotic, risperidone (B510).

Novel Object Recognition (NOR) Task

The NOR task is a widely used assay to assess recognition memory, a cognitive domain impaired in schizophrenia.

| Model | Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |

| Normal Rats | This compound | 3 | Significant enhancement of recognition memory | [6] |

| 10 | Significant enhancement of recognition memory | [6] |

Table 3: Efficacy of this compound in the Novel Object Recognition Task.

Risperidone-Induced Deficits in Contextual Fear Conditioning

Contextual fear conditioning is a form of associative learning that is dependent on the hippocampus and prefrontal cortex, brain regions implicated in schizophrenia. Atypical antipsychotics like risperidone can induce deficits in this task, providing a model to test for pro-cognitive effects.

| Model | Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |

| Risperidone-treated Rats | This compound | 1 | Minimum effective dose to reverse deficit | [3] |

| 10 | Fully restored conditioned freezing to control levels | [3] |

Table 4: this compound Reverses Risperidone-Induced Deficits in Contextual Fear Conditioning.

Signaling Pathways and Mechanism of Action

This compound acts as a positive allosteric modulator of the M1 muscarinic receptor. The M1 receptor is a Gq-coupled GPCR that, upon activation by acetylcholine, initiates a signaling cascade leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium and activation of protein kinase C (PKC). This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive function.

Caption: M1 Receptor Signaling Pathway Enhanced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Medial Prefrontal Cortex (mPFC) Slices

-

Objective: To assess the effects of this compound on the excitability of pyramidal neurons in the mPFC.

-

Slice Preparation:

-

Rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 2.4 CaCl₂, 1.2 MgCl₂, 11 glucose, and 25 NaHCO₃.

-

Coronal slices (300-400 µm thick) containing the mPFC are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Layer V pyramidal neurons in the mPFC are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP, adjusted to pH 7.3 with KOH.

-

Current-clamp recordings are performed to measure changes in membrane potential and firing rate in response to current injections.

-

This compound is bath-applied at various concentrations to determine its effect on neuronal excitability, both alone and in the presence of an M1 receptor agonist or antagonist.

-

In Vivo Microdialysis for Acetylcholine Release

-

Objective: To measure extracellular levels of acetylcholine in the mPFC of freely moving rats following administration of this compound.

-

Surgical Procedure:

-

Rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the mPFC.

-

Animals are allowed to recover for at least 5-7 days post-surgery.

-

-

Microdialysis:

-

A microdialysis probe (e.g., 2-4 mm membrane length) is inserted into the guide cannula.

-

The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent degradation of acetylcholine.

-

After a stable baseline of acetylcholine release is established, this compound is administered (e.g., intraperitoneally), and sample collection continues for several hours.

-

-

Sample Analysis:

-

Acetylcholine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Risperidone-Induced Deficit in Contextual Fear Conditioning

-

Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by an atypical antipsychotic.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.

-

Procedure:

-

Habituation: On day 1, rats are placed in the conditioning chamber and allowed to explore freely for a set period (e.g., 10-15 minutes) to habituate to the context.

-

Drug Administration: On day 2, rats are pre-treated with either vehicle or risperidone (e.g., 3 mg/kg, i.p.). After a specified time (e.g., 30 minutes), a second injection of either vehicle or this compound is administered.

-

Conditioning: Following the second injection, rats are placed in the conditioning chamber. After a short exploration period (e.g., 2-3 minutes), they receive a series of mild footshocks (e.g., 2-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) separated by an inter-shock interval.

-

Testing: 24 hours after conditioning, rats are returned to the same chamber, and freezing behavior (a measure of fear memory) is recorded for a set period (e.g., 5-8 minutes). Freezing is defined as the complete absence of movement except for respiration.

-

-

Data Analysis: The percentage of time spent freezing during the test session is calculated and compared across treatment groups.

Caption: Experimental Workflow for Contextual Fear Conditioning.

Modified Irwin Test

-

Objective: To assess the potential for this compound to induce adverse effects on the central nervous system and general physiological functions.

-

Procedure:

-

Animals (rats or mice) are handled for several days to acclimate them to the procedure.

-

A baseline assessment of various parameters is conducted before drug administration.

-

This compound is administered at various doses (including a high dose, e.g., 100 mg/kg, i.p.).

-

At specified time points post-dosing (e.g., 15, 30, 60, 120, 180 minutes), animals are observed by a trained experimenter blinded to the treatment conditions.

-

-

Parameters Assessed: A comprehensive battery of observations is made, typically including:

-

Behavioral: alertness, grooming, hyperactivity, hypoactivity, stereotypy, passivity.

-

Neurological: gait, posture, tremors, convulsions, righting reflex, startle response, tail pinch response.

-

Autonomic: pupil size, salivation, lacrimation, piloerection, respiration rate.

-

-

Scoring: Each parameter is scored on a scale (e.g., 0-4 or 0-8) to quantify the presence and severity of any abnormalities compared to baseline and vehicle-treated controls.

Conclusion

This compound represents a significant advancement in the development of M1 receptor-targeted therapies for cognitive impairment in schizophrenia. Its profile as a potent and selective M1 PAM with low intrinsic agonism allows for the enhancement of cholinergic signaling without the adverse effects that have plagued earlier muscarinic compounds. The robust efficacy of this compound in preclinical models, particularly its ability to reverse cognitive deficits induced by an atypical antipsychotic, strongly supports its continued investigation as a potential therapeutic agent. The detailed methodologies provided in this guide are intended to facilitate further research into this compound and other M1 PAMs, with the ultimate goal of developing novel treatments to address the profound cognitive deficits experienced by individuals with schizophrenia.

Caption: Rationale for this compound in Schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel M1 PAM this compound Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modified Irwin Test (rat) [panache.ninds.nih.gov]

- 4. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Novel M1 PAM this compound Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Tools for M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G protein-coupled receptor (GPCR), is highly expressed in the cortex and hippocampus, regions critical for learning and memory.[1] Its role in cognitive function has made it a primary target for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][3] Traditional orthosteric agonists that bind to the same site as the endogenous ligand, acetylcholine, have often been hampered by a lack of subtype selectivity, leading to dose-limiting side effects.[4] The development of M1-selective allosteric modulators, which bind to a distinct topographical site, represents a significant advancement, offering the potential for enhanced selectivity and improved therapeutic profiles.[5][6] This guide details the use of M1 allosteric agonists and positive allosteric modulators (PAMs) as preclinical tools, focusing on their signaling, relevant experimental protocols, and pharmacological data.

Featured Preclinical Tools: M1 Allosteric Modulators

Allosteric modulators provide a sophisticated tool for probing M1 receptor function. Allosteric agonists can activate the receptor independently, while Positive Allosteric Modulators (PAMs) enhance the receptor's response to the endogenous ligand, acetylcholine.[5][7] This approach maintains the natural spatiotemporal pattern of cholinergic signaling.[5] This guide will focus on representative and well-characterized M1 allosteric modulators used in preclinical research.

Data Presentation: Pharmacology of M1 Allosteric Modulators

The following tables summarize key quantitative data for selected M1 allosteric modulators, facilitating comparison of their pharmacological properties.

Table 1: Binding Affinities and Functional Potencies of M1 Allosteric Modulators

| Compound | Type | Assay | Species | Ki (nM) | EC50 (nM) |

|---|---|---|---|---|---|

| BQCA | PAM/Agonist | IP1 Accumulation | Rat | - | 29 |

| VU0357017 | Allosteric Agonist | Calcium Mobilization | Human | - | 390 |

| VU0364572 | Allosteric Agonist | Calcium Mobilization | Human | - | 190 |

| ML071 | Allosteric Agonist | Calcium Mobilization | Human | - | 794 |

| Xanomeline | Orthosteric Agonist (M1/M4 preferring) | [3H]-pirenzepine Binding | Human | 17 | - |

Data compiled from multiple preclinical studies.[2][4][8][9] EC50 values can vary based on the specific functional assay and cell system used.

Table 2: Subtype Selectivity Profile of M1 Modulators

| Compound | M1 EC50 (nM) | M2 (Fold Selectivity) | M3 (Fold Selectivity) | M4 (Fold Selectivity) | M5 (Fold Selectivity) |

|---|---|---|---|---|---|

| BQCA | 29 | >1000 | >1000 | >1000 | >1000 |

| VU0467319 (VU319) | 160 | >188 | >188 | >188 | >188 |

| ML071 | 794 | >38 | >38 | >38 | >38 |

| Xanomeline | ~10-20 | ~2-10 | ~50 | ~2-5 | ~10 |

Selectivity is expressed as a fold-difference in EC50 compared to the M1 receptor. A higher value indicates greater selectivity for M1. Xanomeline shows preference for M1/M4 subtypes.[4][9]

M1 Receptor Signaling Pathways

Activation of the M1 receptor predominantly initiates signaling through the Gαq/11 family of G proteins.[7] This canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[10] However, evidence suggests that the M1 receptor can also couple to other G proteins, such as Gαs and Gαi, leading to modulation of cyclic AMP (cAMP) levels.[11] This phenomenon, known as "biased agonism," where a ligand preferentially activates one signaling pathway over another, is a critical concept in modern M1 receptor pharmacology.[7]

Experimental Protocols & Workflows

A systematic approach is essential for characterizing novel M1 modulators. The workflow typically begins with in vitro binding and functional assays to determine affinity, potency, and selectivity, followed by in vivo models to assess cognitive or behavioral effects.

Preclinical Screening Cascade for M1 Modulators

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a potential M1 receptor modulator.

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist from the M1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human M1 mAChR.

Materials:

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human M1 mAChR.[12]

-

Radioligand: [3H]N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Assay Buffer: PBS, pH 7.4.[12]

-

Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.[12]

-

Non-specific Binding (NSB) Agent: Atropine (1-10 µM final concentration).

-

Test Compound: Serial dilutions in assay buffer.

-

Filtration: GF/C filter plates (presoaked in 0.5% polyethyleneimine).

-

Instrumentation: Scintillation counter (e.g., TopCount).

Methodology:

-

Membrane Preparation: Dilute the M1 receptor membranes in ice-cold assay buffer to a final concentration of 5-15 µg protein/well.

-

Assay Plate Setup: In a 96-well plate, add reagents in the following order:

-

25 µL of assay buffer (for total binding) OR 25 µL of Atropine solution (for NSB) OR 25 µL of test compound dilution.

-

25 µL of [3H]-NMS at a final concentration near its Kd value (e.g., 0.2-0.4 nM).

-

200 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plate at 27°C for 120 minutes with gentle agitation to reach equilibrium.[12][13]

-

Filtration: Rapidly harvest the plate contents onto the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 6-9 times with 500 µL of ice-cold wash buffer to separate bound from free radioligand.[12]

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMx - CPMnsb) / (CPMt - CPMnsb)]), where CPMx is the count in the presence of the test compound, CPMnsb is for non-specific binding, and CPMt is for total binding.

-

Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the functional potency (EC50) of an M1 agonist or PAM by detecting changes in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) and efficacy of a test compound to induce or potentiate M1 receptor-mediated calcium release.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 mAChR.

-

Culture Medium: Standard cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound (Agonist): Serial dilutions in assay buffer.

-

Test Compound (PAM): Serial dilutions in assay buffer. For PAM mode, an EC20 concentration of a reference agonist (e.g., acetylcholine) will also be needed.

-

Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the M1-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow overnight to form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 60 minutes at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

-

Assay Procedure:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Establish a stable baseline fluorescence reading for ~10-20 seconds.

-

For Agonist Mode: Automatically inject the test compound dilutions into the wells and continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

For PAM Mode: First, inject the PAM test compound dilutions and incubate for 2-5 minutes. Then, inject a fixed EC20 concentration of acetylcholine and measure the potentiated fluorescence response.[9]

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

Normalize the data to the maximum response elicited by a saturating concentration of a full agonist (e.g., carbachol).

-

Plot the normalized response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

References

- 1. Biased M1 muscarinic receptor mutant mice show accelerated progression of prion neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. An Antibody Biosensor Establishes the Activation of the M1 Muscarinic Acetylcholine Receptor during Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 11. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to a Selective M1 Positive Allosteric Modulator: VU0467319 (VU319)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor, is a prime therapeutic target for cognitive enhancement in neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[1][2] Direct activation of the M1 receptor has shown promise but is often accompanied by adverse cholinergic effects due to the lack of selectivity among muscarinic receptor subtypes.[2][3] A more refined approach is the use of positive allosteric modulators (PAMs), which bind to a site topographically distinct from the orthosteric acetylcholine (ACh) binding site.[2][4] This allows for the potentiation of the endogenous ACh signal, offering greater receptor subtype selectivity and a potentially wider therapeutic window.[1][5] This document provides an in-depth technical overview of a selective M1 positive allosteric modulator, VU0467319 (also known as VU319), a compound that has advanced into clinical trials.[6]

Core Compound: VU0467319 (VU319)

VU0467319 is a selective M1 positive allosteric modulator that has demonstrated a promising preclinical profile, leading to its advancement into Phase I clinical trials.[6] A key feature of VU319 is its minimal intrinsic agonist activity, which is believed to reduce the risk of overstimulating the M1 receptor and causing adverse cholinergic effects.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for VU0467319, providing a comparative overview of its potency, efficacy, and pharmacokinetic properties.

| In Vitro Pharmacology | VU0467319 (VU319) |

| M1 PAM EC50 | 492 nM ± 2.9 nM |

| M1 PAM % ACh Max | 71.3 ± 9.9% |

| M1 Agonism EC50 | > 30 µM |

Table 1: In Vitro Potency and Efficacy of VU0467319.[6]

| Pharmacokinetics | Mouse | Rat |

| Brain Penetration (Kp) | 0.77 | 0.64 |

| Unbound Brain Penetration (Kp,uu) | 1.3 | 0.91 |

Table 2: In Vivo Brain Penetration of VU0467319 in Rodents.[6]

Mechanism of Action: M1 Receptor Signaling

The M1 muscarinic acetylcholine receptor primarily signals through the Gq/11 family of G proteins.[7][8] Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][9] The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[9] M1 PAMs like VU0467319 enhance the receptor's response to acetylcholine, thereby amplifying this signaling cascade.

Experimental Protocols

The characterization of selective M1 PAMs like VU0467319 involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency and efficacy of M1 PAMs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by the test compound in cells expressing the M1 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. The test compound (e.g., VU0467319) at various concentrations is added to the wells and pre-incubated for a defined period.

-

Agonist Stimulation: An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The data are normalized to the response of a maximal concentration of acetylcholine. The EC50 (half-maximal effective concentration) of the PAM is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Studies

These studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

Objective: To determine the brain and plasma concentrations of the test compound over time in a rodent model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are used.

-

Compound Administration: The test compound (e.g., VU0467319) is formulated in a suitable vehicle and administered via a relevant route (e.g., oral gavage or intravenous injection).

-

Sample Collection: At predetermined time points post-dosing, blood samples are collected (e.g., via tail vein or cardiac puncture). Animals are then euthanized, and brain tissue is rapidly harvested.

-

Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.

-

Bioanalysis: The concentrations of the test compound in plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The plasma and brain concentration-time profiles are plotted. Key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), are calculated.

Conclusion

Selective M1 positive allosteric modulators represent a promising therapeutic strategy for treating cognitive deficits in various neurological and psychiatric disorders. VU0467319 (VU319) stands out as a clinical candidate with a well-characterized preclinical profile, demonstrating potent and selective M1 PAM activity with minimal agonism and favorable brain penetration.[6] The detailed experimental protocols provided herein serve as a guide for the continued research and development of this and other novel M1 PAMs. Further clinical investigation will be crucial to ascertain the therapeutic potential of VU0467319 in human populations.

References

- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR studies on carboxylic acid series M(1) selective positive allosteric modulators (PAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 9. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cholinergic System Modulator VU0486846: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0486846 is a potent and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 1 (M1).[1][2][3] Extensive research has demonstrated its potential for enhancing cognitive function in preclinical models of schizophrenia and Alzheimer's disease.[1][2][4][5][6] A key feature of this compound is its "pure" PAM activity, exhibiting minimal intrinsic agonism in native tissues, which translates to a favorable safety profile devoid of the classic cholinergic adverse effects often seen with orthosteric agonists.[1][2][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, relevant experimental protocols, and its effects on the cholinergic system.

Introduction: Targeting the Cholinergic System for Cognitive Enhancement

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, is a critical regulator of cognitive processes, including learning, memory, and attention.[1][5] Dysfunction of this system is a hallmark of neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][5][7][8] While direct-acting M1 agonists have shown some efficacy, their clinical utility has been hampered by a lack of subtype selectivity, leading to dose-limiting side effects mediated by other muscarinic receptor subtypes (M2-M5).[1] Positive allosteric modulators (PAMs) offer a more refined therapeutic strategy. By binding to a topographically distinct site from the endogenous ligand acetylcholine (ACh), PAMs enhance the receptor's response to ACh without directly activating it, thus preserving the spatial and temporal dynamics of natural cholinergic transmission.[1][9] this compound has emerged as a valuable research tool and a promising therapeutic lead due to its high selectivity for the M1 receptor and its favorable "pure" PAM profile.[1][2][5]

Mechanism of Action of this compound

This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1][2][3] It does not bind to the orthosteric site where acetylcholine binds, but rather to an allosteric site on the receptor.[1][2][4] This binding event potentiates the receptor's response to acetylcholine, increasing the likelihood of G-protein activation upon agonist binding. A crucial characteristic of this compound is its low intrinsic agonist activity, meaning it does not significantly activate the M1 receptor in the absence of an orthosteric agonist in native brain tissue.[1][2] This property is thought to be key to its improved side effect profile compared to M1 PAMs with significant agonist activity ("ago-PAMs").[1][2][4]

Signaling Pathways

The M1 muscarinic receptor is a Gq-coupled G protein-coupled receptor (GPCR).[10] Upon activation by acetylcholine and potentiation by this compound, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] These signaling cascades ultimately lead to various cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[12]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Reference |

| M1 PAM EC50 | Human | 0.31 µM | [1] |

| M1 PAM EC50 | Rat | 0.25 µM | [1] |

| M1 Agonist EC50 (high expression) | Human | 4.5 µM | [1] |

| M1 Agonist EC50 (high expression) | Rat | 5.6 µM | [1] |

| M2-M5 PAM Activity | Human & Rat | Inactive | [1] |

| Ancillary Pharmacology (68 targets) | - | No significant activity at 10 µM | [1] |

Table 2: In Vitro and In Vivo Drug Metabolism and Pharmacokinetics (DMPK) of this compound

| Parameter | Species | Value | Reference |

| Hepatic Clearance (CLhep) | Human | 11.1 mL/min/kg (predicted) | [1] |

| Hepatic Clearance (CLhep) | Rat | 23 mL/min/kg (predicted) | [1] |

| Fraction Unbound (fu) in Plasma | Human | 0.12 | [1] |

| Fraction Unbound (fu) in Plasma | Rat | 0.11 | [1] |

| Fraction Unbound (fu) in Brain | Rat | 0.03 | [1] |

| Brain to Plasma Ratio (Kp) | - | 0.36 | [13] |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of compounds as PAMs or agonists at Gq-coupled receptors like M1.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.[1][14]

-

Compound Addition: The dye solution is removed, and cells are washed. Serial dilutions of this compound (or vehicle control) are added to the wells, and the plates are pre-incubated.[1]

-

Agonist Stimulation: A sub-maximal concentration (EC20) of acetylcholine is added to the wells to stimulate the M1 receptor.[15]

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FDSS7000 or FLEXstation).[1][14]

-

Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. EC50 values are calculated using non-linear regression analysis.[15]

In Vivo Rodent Models of Cognition

This compound has been evaluated in various rodent models to assess its pro-cognitive effects.

Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents. The animal is first familiarized with two identical objects. After a delay, one of the objects is replaced with a novel one. A cognitively intact animal will spend more time exploring the novel object. This compound has been shown to reverse cognitive deficits in this model, including those induced by the atypical antipsychotic risperidone.[1][2][4]

Contextual Fear Conditioning: This model evaluates fear-associated learning and memory. An animal learns to associate a specific environment (context) with an aversive stimulus (e.g., a mild footshock). When placed back in the same context, the animal will exhibit a freezing response. This compound has been shown to restore deficits in this learning and memory paradigm in animal models of neurodegenerative disease.[6]

APPswe/PSEN1ΔE9 Mouse Model of Alzheimer's Disease: These transgenic mice overexpress human amyloid precursor protein and presenilin 1 with mutations associated with early-onset Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits. Treatment with this compound has been shown to improve cognitive function, reduce amyloid-β pathology, and decrease neuroinflammation in this model.[16][17][18]

Cholinergic System Modulation and Therapeutic Implications

The selective potentiation of M1 receptor activity by this compound without causing widespread cholinergic activation presents a significant advantage over non-selective muscarinic agonists.

Cognitive Enhancement: By amplifying the effects of acetylcholine at M1 receptors in brain regions crucial for cognition, such as the prefrontal cortex and hippocampus, this compound has demonstrated robust pro-cognitive effects in preclinical models.[1][2][5] This suggests its potential as a treatment for the cognitive impairments associated with schizophrenia and Alzheimer's disease.[1][5][6][7]

Absence of Cholinergic Side Effects: A major hurdle for cholinergic therapies has been the prevalence of adverse effects such as salivation, lacrimation, urination, and defecation (SLUD), which are primarily mediated by M2 and M3 receptors.[1] Due to its high selectivity for M1 and its lack of activity at other muscarinic subtypes, this compound does not produce these cholinergic side effects, even at high doses.[1]

Disease-Modifying Potential in Alzheimer's Disease: Beyond symptomatic cognitive improvement, studies suggest that this compound may have disease-modifying effects in Alzheimer's disease. Chronic administration has been shown to reduce the production of neurotoxic amyloid-β oligomers by promoting the non-amyloidogenic processing of the amyloid precursor protein.[17][19] Furthermore, it has been observed to reduce neuroinflammation, a key component of Alzheimer's pathology.[16]

Conclusion

This compound represents a significant advancement in the development of selective cholinergic modulators. Its characterization as a potent and selective M1 PAM with a "pure" allosteric mechanism and a favorable safety profile underscores the potential of this therapeutic strategy. The comprehensive data gathered from in vitro and in vivo studies provide a strong rationale for the continued investigation of this compound and similar compounds for the treatment of cognitive deficits in schizophrenia, Alzheimer's disease, and other neurological disorders. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the therapeutic potential of M1 receptor modulation.

References

- 1. A Novel M1 PAM this compound Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The discovery of this compound: steep SAR from a series of M1 PAMs based on a novel benzomorpholine core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel M1 PAM this compound Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. AID 651878 - Discovery of Novel Positive Allosteric Modulators (PAM) of the Muscarinic Receptor M5: CRC Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator this compound reduces neurogliosis in female Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Positive allosteric modulation of M1 mAChRs with this compound reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Pharmacological Profile of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (B560133) (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][3][4] This guide provides a detailed pharmacological profile of osimertinib, summarizing its inhibitory activity, pharmacokinetic properties, and mechanism of action. It includes detailed experimental methodologies for key assays and visualizes critical signaling pathways and experimental workflows to support further research and development in the field of targeted cancer therapy.

Mechanism of Action

Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting mutant forms of the EGFR.[4][5] EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), triggers multiple downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[4][5] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[1]

Osimertinib covalently binds to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1][4] This irreversible binding blocks the phosphorylation of EGFR and subsequently inhibits downstream signaling pathways, including the PI3K-Akt and RAS-RAF-MAPK pathways, thereby impeding tumor cell growth and survival.[1][5] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable side-effect profile compared to earlier generation TKIs.[1][2]

EGFR Signaling Pathway Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention by Osimertinib.

Caption: EGFR signaling pathway and mechanism of action of Osimertinib.

Quantitative Pharmacological Data

The potency and selectivity of Osimertinib have been characterized through various preclinical studies. The following tables summarize key quantitative data regarding its inhibitory concentration and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Potency (IC50) of Osimertinib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line / EGFR Status | IC50 (nM) | Comments |

| Mutant EGFR | ||

| PC-9 (Exon 19 deletion) | ~7 - 12.92 | Highly sensitive.[6][7] |

| H3255 (L858R) | ~12 | Highly sensitive.[7] |

| H1975 (L858R/T790M) | <15 | Potent activity against the key resistance mutation.[4] |

| PC-9VanR (Exon 19 del/T790M) | <15 | Potent activity against the key resistance mutation.[4] |

| Wild-Type EGFR | ||

| LoVo (WT EGFR) | ~494 | Significantly less potent against wild-type, indicating high selectivity.[6] |

| Other WT Cell Lines | ~480 - 1865 | Demonstrates a wide therapeutic window.[4] |

Table 2: Human Pharmacokinetic Properties of Osimertinib (80 mg once daily)

This table summarizes the key pharmacokinetic parameters of Osimertinib in adult patients.

| Parameter | Value | Description |

| Absorption | ||

| Tmax (Median) | ~6 hours | Time to reach maximum plasma concentration.[2] |

| Distribution | ||

| Volume of Distribution (Vd/F) | 918 L | Indicates extensive tissue distribution.[2][8] |

| Plasma Protein Binding | ~95% | High level of binding to plasma proteins.[2][9] |

| Metabolism | ||

| Metabolites | AZ5104 and AZ7550 | Two pharmacologically active metabolites.[2][10][11] |

| Primary Metabolic Pathway | CYP3A-mediated oxidation and dealkylation | Primarily metabolized by cytochrome P450 enzymes.[2][10] |

| Elimination | ||

| Mean Half-life (t½) | ~48 hours | Supports once-daily dosing.[2][10] |

| Oral Clearance (CL/F) | 14.3 L/h | Rate of drug removal from the body.[2][8][10] |

| Route of Excretion | Feces (~68%), Urine (~14%) | Primarily eliminated through feces.[2] |

Experimental Protocols

The characterization of Osimertinib's pharmacological profile relies on a variety of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of purified EGFR kinase and its inhibition by a test compound. The ADP-Glo™ Kinase Assay is a common format.[12][13]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to kinase activity.

Materials:

-

Purified recombinant EGFR kinase (wild-type or mutant).

-

Kinase substrate (e.g., a synthetic peptide like Poly(E,Y) 4:1).

-

ATP.

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[12]

-

Osimertinib (serially diluted in DMSO).

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

384-well white assay plates.

-

Luminometer plate reader.

Procedure:

-

Compound Plating: Add 1 µL of serially diluted Osimertinib or DMSO (vehicle control) to the wells of a 384-well plate.[12]

-

Kinase Reaction Initiation: Add 2 µL of EGFR kinase and 2 µL of a substrate/ATP mix to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[13]

-

ADP Detection:

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value is calculated.

Cell-Based Proliferation Assay

This assay determines the effect of a compound on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Principle: The assay measures the number of viable cells after a period of drug treatment. A reduction in cell number indicates an anti-proliferative effect.

Materials:

-

EGFR-dependent human cancer cell lines (e.g., PC-9, H1975).

-

Growth medium (e.g., RPMI-1640 with 10% FBS).

-

Osimertinib (serially diluted).

-

384-well black, clear-bottomed plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Seed cells (e.g., 1,000-10,000 cells/well) in growth medium into 384-well plates and incubate overnight.[6]

-

Compound Dosing: Treat the cells with a range of Osimertinib concentrations.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Data Acquisition: Read the luminescence on a plate reader.

-